molecular formula C17H17NO3 B2832618 N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide CAS No. 2411224-49-0

N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide

Cat. No. B2832618
CAS RN: 2411224-49-0
M. Wt: 283.327
InChI Key: UAIXNIITVRGFKK-UHFFFAOYSA-N
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Description

N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide is a chemical compound that belongs to the class of propenamides. This compound has been extensively studied in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide is not fully understood. However, it has been found to modulate various signaling pathways, including the NF-κB and TGF-β pathways. It has also been shown to inhibit the activity of specific enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It also inhibits the activity of specific enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied in various in vitro and in vivo models, making it a well-characterized compound. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide. One direction is to further investigate its mechanism of action and identify specific targets that it modulates. Another direction is to explore its potential therapeutic applications in various disease models, including cancer, inflammation, and fibrosis. Additionally, future studies could investigate the safety and toxicity of this compound in human clinical trials, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis can be carried out using different methods, including the use of organic solvents or microwave irradiation. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. The compound has been studied in various in vitro and in vivo models, including cancer cell lines, animal models of inflammation and fibrosis, and human clinical trials.

properties

IUPAC Name

N-[[4-(2-methoxyphenoxy)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-17(19)18-12-13-8-10-14(11-9-13)21-16-7-5-4-6-15(16)20-2/h3-11H,1,12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIXNIITVRGFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide

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